

Structural Dynamics and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt
CAS No.: 108392-02-5
Cat. No.: B1139955

[Get Quote](#)

The functional divergence between DOPC and DOPA stems entirely from their interfacial chemistry.

- DOPC (Zwitterionic): Features a bulky phosphocholine headgroup. At physiological pH (7.4), the negative charge of the phosphate and the positive other, resulting in a net-zero surface charge. DOPC has a highly depressed phase transition temperature (T_m) of approximately $-16.5\text{ }^{\circ}\text{C}$ to $-22\text{ }^{\circ}\text{C}$ at room and body temperatures[1],[2].
- DOPA (Anionic): Features a minimalistic phosphatidic acid headgroup. Lacking the bulky choline moiety, DOPA carries a net negative charge at pH 7.4, having the same acyl chains as DOPC, the smaller headgroup of DOPA reduces steric hindrance, allowing for tighter lipid packing, microdomain formation, and penetration into the bilayer[3].

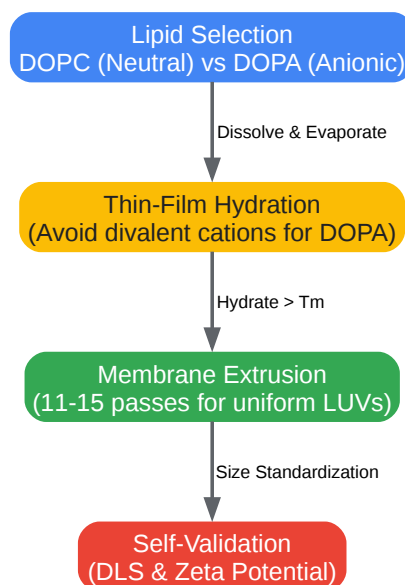
Table 1: Quantitative Physicochemical Comparison

Property	DOPC	DOPA
Headgroup Chemistry	Phosphocholine (Zwitterionic)	Phosphatidic Acid (Anionic)
Net Charge (pH 7.4)	Neutral (~ 0 mV)	Negative (< -30 mV)
Phase Transition (T_m)	$-16.5\text{ }^{\circ}\text{C}$ to $-22\text{ }^{\circ}\text{C}$	$\sim -8\text{ }^{\circ}\text{C}$ (Highly dependent on ionic strength)
Membrane Packing	High fluidity, broad hydration	Tighter packing, reduced water penetration
Primary Utility	Structural backbone, stealth delivery	Vaccine adjuvants, cationic drug delivery

Mechanistic Roles in Drug Delivery

DOPC: The Versatile Backbone Because of its extreme fluidity and neutral charge, DOPC is a premier choice for encapsulating highly hydrophobic molecules. Its ability to form a flexible liposome to deform and navigate through physiological barriers. Clinically, DOPC is utilized in formulations like EndoTAG-1 (complexed with paclitaxel). The presence of unsaturated bonds make it susceptible to targeted oxidation, a mechanism exploited in near-infrared (NIR) or reactive oxygen species (ROS) triggered drug release.

DOPA: The Anionic Modulator DOPA is rarely used as a bulk structural lipid; instead, it serves as a functional dopant. Its negative charge is leveraged to stabilize cationic drugs or peptides. More importantly, DOPA liposomes have demonstrated potent immunological adjuvant activity. When admixed with protein antigen liposomes induce robust IgG immune responses comparable to potent cationic adjuvants like DOTAP, whereas DOPC liposomes remain weakly immunogenic.



[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for DOPA and DOPC liposome formulation.

Experimental Methodology: Formulation & Validation

To ensure scientific integrity, the following protocol details the fabrication of DOPA and DOPC liposomes, emphasizing the causality behind each procedural step in the validating workflow.

Protocol: Thin-Film Hydration and Extrusion

Step 1: Lipid Film Preparation

- **Action:** Dissolve the target lipid (DOPC or DOPA) and Cholesterol (e.g., 70:30 molar ratio) in a 2:1 Chloroform/Methanol mixture. Evaporate the solvent followed by 2 hours in a vacuum desiccator.
- **Causality:** The organic solvent ensures complete molecular mixing. The extended vacuum drying is critical; residual solvent alters the dielectric constant, fluidizing the membrane and causing batch-to-batch variability in encapsulation efficiency.

Step 2: Hydration

- **Action:** Hydrate the lipid film with 10 mM HEPES buffer (pH 7.4) at room temperature (which is well above the T_m for both lipids) while vortexing vigorously.
- **Causality:** For DOPC, standard PBS can be used. However, for DOPA, the hydration buffer must be strictly free of divalent cations (Ca^{2+} , Mg^{2+}) to prevent bridges between the anionic phosphate headgroups of DOPA, causing massive multilamellar aggregation and rendering the suspension un-extrudable.

Step 3: Membrane Extrusion

- **Action:** Pass the hydrated multilamellar vesicle (LMV) suspension through a 100 nm polycarbonate membrane using a mini-extruder for exactly 11 passes.
- **Causality:** The shear force of extrusion forces the LMVs to break and reform into uniform Large Unilamellar Vesicles (LUVs). An odd number of passes ensures that the extrudate ends up in the clean collection syringe, preventing contamination from unextruded, micron-sized LMVs left in the donor syringe.

Step 4: Self-Validating Characterization

- **Action:** Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS) and surface charge via Zeta Potential.

- Validation System: DOPC liposomes should read -0 mV to -2 mV. DOPA liposomes must read < -30 mV. To validate the functional anionic chemist aliquot with 5 mM MgCl₂ and immediately re-read the DLS. A functional DOPA liposome will show an immediate, massive size increase (e.g., 100 nm mediated fusion. DOPC will remain stable. If DOPA does not aggregate, the lipid has degraded or the buffer pH is incorrect.

Table 2: Expected Experimental Performance Metrics

Metric	DOPC Liposomes	DOPA Liposomes
Zeta Potential (10 mM HEPES, pH 7.4)	-2 mV to $+2$ mV	-40 mV to -50 mV
Colloidal Stability (in Mg ²⁺ / Ca ²⁺)	High (No aggregation)	Low (Prone to cation-bridging)
Adjuvant Efficacy (IgG Response)	Weak	Potent
Drug Release Trigger	Oxidation-susceptible	pH-responsive (phosphate protor

References

- Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH02p3aVkJaBmb7wclYfi_S8z-BvCcWxbHo0LpvQRd_zokDdZsyuk3MA7Wq9j5Bxdxo25n4AkwyceiWbc_1aCnh0dAN9CjF1OcsnHADnxXqNzvNS1oHPlrI45H4g8jFtPCkm8aN8Z>]
- Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment - frontiersin.org. [https://vertexaisearch.cloud.google.c redirect/AUZIYQEzZ8pAEVO_ADOjzMDt5vwR6fM7oB8-lhjgsukt0EYSIY8OWrCUSJLSYb-rH700TsoJ0UcMsM5B6C6YffD8v5c7VdsFo1xtu6qh5LzHpoTHV1UNScVNd11FyhZa6NXWZ1PNJIEY5nACosv48WS41LYD4osXtbCtKMDUA6_Z7]
- Negatively charged liposomes show potent adjuvant activity when simply admixed with protein antigens - nih.gov. [https://vertexaisearch.cloud.goo redirect/AUZIYQHjpKS958gseAkt08-K7r0t4NHRQbjRdnBSFKqI6GQ1BZFFWxBk1wktQv74o01tU8nzGUlptd4rfm-1tNcH3TlwY_M7071QSItuwTs sPMKG3qksAR78=]
- Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy - tandfonline.com. [https://vertexaisearch.clou redirect/AUZIYQGkbx6YudydFm1A2yVhi0K7SvQ_H-KOp4TrGjV9_pkfve3dHNIxfaAGVBwb5SVILRbHApt7rrvbpl-TyiuqHe0sr0jCnpFvcmkwx5yq2tMTtgsdVGK6loC7cVU5V0GDOsH4voDjyrOFH-oCpCEGAJy80I=]
- Behavioral Differences between Phosphatidic Acid and Phosphatidylcholine in the Presence of the Nicotinic Acetylcholine Receptor - nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOMDWD95jprA3zTYDKTKFwEQxlwQX_brJoW35Lh_jA-sl2mgwsfMqkUWu8MqmRCZHpHqKn77jlpLLQwpBFSOYr61gG756NDaBmBtFCIgdhOOpRS0sFJ1f3avEiApKK0_1Y6pbLd0FQ7OQuj7w=]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi]
- tandfonline.com [tandfonline.com]
- Behavioral Differences between Phosphatidic Acid and Phosphatidylcholine in the Presence of the Nicotinic Acetylcholine Receptor - PMC [pmc.
- Frontiers | Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment [frontiersin.org]
- Negatively charged liposomes show potent adjuvant activity when simply admixed with protein antigens - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Dynamics and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139955/docs#structural-dynamics-and-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)